![molecular formula C23H25N5O4 B10991502 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10991502.png)
3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of imidazolidinyl and benzimidazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazolidinyl Moiety: This involves the reaction of 4-methoxyphenethylamine with a suitable carbonyl compound under acidic conditions to form the imidazolidinyl ring.
Introduction of the Benzimidazolyl Group: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the imidazolidinyl intermediate with the benzimidazolyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups in the imidazolidinyl ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific functionalities.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-METHOXYPHENETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
3-[1-(4-METHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C23H25N5O4/c1-27-14-24-19-13-16(5-9-20(19)27)25-21(29)10-8-18-22(30)28(23(31)26-18)12-11-15-3-6-17(32-2)7-4-15/h3-7,9,13-14,18H,8,10-12H2,1-2H3,(H,25,29)(H,26,31) |
InChI Key |
FJPFCIOVVRNNKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10991419.png)
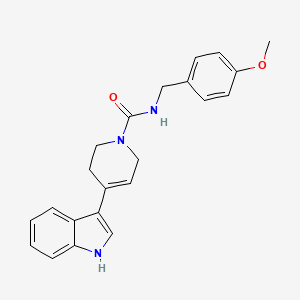
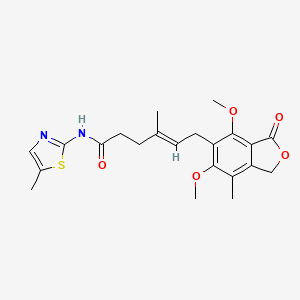
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone](/img/structure/B10991438.png)
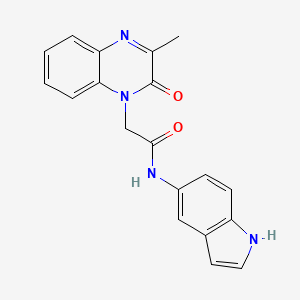
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one](/img/structure/B10991448.png)
![Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10991456.png)
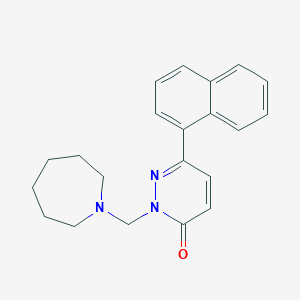
![ethyl 2-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10991465.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10991467.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10991476.png)
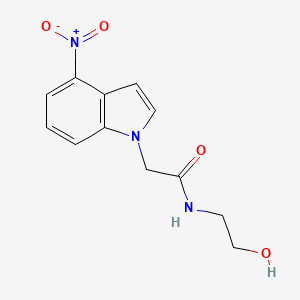

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B10991487.png)
